molecular formula C29H26FN5O4 B12799886 AZddF-ribofuranosyl-T CAS No. 132776-25-1

AZddF-ribofuranosyl-T

Cat. No.: B12799886
CAS No.: 132776-25-1
M. Wt: 527.5 g/mol
InChI Key: ROMMFHSLNJIJCT-DLGLWYJGSA-N
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Description

AZddF-ribofuranosyl-T is a synthetic nucleoside analog characterized by structural modifications to the ribofuranosyl sugar and thymine base. The name suggests the presence of:

  • Azido (AZ) group: A functional group (-N₃) commonly used in antiviral agents to inhibit viral replication.
  • Dideoxyfluoro (ddF) modification: A dual alteration involving the removal of two hydroxyl groups (dideoxy) and the addition of a fluorine atom, likely enhancing metabolic stability and resistance to enzymatic degradation.

This compound is hypothesized to act as a chain terminator in viral DNA/RNA synthesis, similar to other nucleoside analogs like zidovudine (AZT) .

Properties

CAS No.

132776-25-1

Molecular Formula

C29H26FN5O4

Molecular Weight

527.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-24(30)25(33-34-31)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1

InChI Key

ROMMFHSLNJIJCT-DLGLWYJGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and selective, making it ideal for the synthesis of azido-modified nucleosides. The reaction conditions usually involve the use of a copper(I) catalyst, an alkyne, and an azide in an appropriate solvent.

Industrial Production Methods

Industrial production of AZddF-ribofuranosyl-T may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

AZddF-ribofuranosyl-T undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalyst: Used in CuAAC reactions.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.

    Various Solvents: Depending on the specific reaction, solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used.

Major Products

The major products formed from these reactions include triazole derivatives, amines, and other substituted nucleosides .

Scientific Research Applications

AZddF-ribofuranosyl-T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of AZddF-ribofuranosyl-T involves its incorporation into nucleic acids, where it can interfere with the normal function of viral RNA polymerases. This interference can lead to the termination of RNA synthesis, thereby inhibiting viral replication. The azido group plays a crucial role in this process by forming stable interactions with the polymerase active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares AZddF-ribofuranosyl-T’s hypothetical properties with structurally or functionally related nucleoside analogs, primarily referencing compounds listed in (e.g., zidovudine, azidothymidine) :

Property This compound (Hypothetical) Zidovudine (AZT) Emtricitabine Didanosine (ddI)
Chemical Structure Azido, dideoxyfluoro, ribofuranosyl-T Azido, dideoxythymidine Fluoro, dideoxycytidine Dideoxyinosine
Mechanism of Action Chain termination via viral polymerase Chain termination (HIV RT) Chain termination (HIV RT) Chain termination (HIV RT)
Metabolic Stability High (fluorine reduces degradation) Moderate (hepatic glucuronidation) High (fluorine substitution) Low (acid-labile)
Antiviral Spectrum Broad (hypothesized) HIV-1, HTLV-1 HIV-1, HBV HIV-1, HIV-2
Resistance Profile Unknown Thymidine-associated mutations M184V/I (HIV) L74V (HIV)
Key Clinical Use Investigational First-line HIV therapy HIV/HBV coinfection Salvage HIV therapy

Key Findings:

Structural Advantages: The dideoxyfluoro modification in this compound may confer greater resistance to phosphorylases compared to AZT’s dideoxythymidine structure, similar to emtricitabine’s fluorine-enhanced stability .

Mechanistic Differences: Unlike AZT (azidothymidine), which primarily targets HIV reverse transcriptase (RT), this compound’s broader antiviral spectrum (if confirmed) could resemble emtricitabine’s activity against both HIV and hepatitis B virus (HBV) .

This compound’s fluorine substitution might circumvent these issues, akin to emtricitabine’s resistance profile .

Recommendations for Future Studies:

  • Comparative Enzymatic Assays: Evaluate this compound’s inhibition constants (Ki) against viral polymerases.
  • Resistance Profiling : Test against RT mutants (e.g., M184V) to assess cross-resistance risks.

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